3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole
Description
Properties
IUPAC Name |
3,5-dibromo-1-(oxan-2-yl)-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Br2N3O/c8-6-10-7(9)12(11-6)5-3-1-2-4-13-5/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOQLEMKKVUYLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C(=NC(=N2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole typically involves the bromination of a suitable precursor, followed by cyclization to form the triazole ring. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of azide or cyanide-substituted triazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antifungal Activity : Research indicates that derivatives of triazole compounds, including 3,5-dibromo variants, exhibit antifungal properties. A study highlighted the synthesis and biological evaluation of triazole derivatives, demonstrating their effectiveness against various fungal strains. The mechanism often involves the inhibition of ergosterol synthesis, which is crucial for fungal cell membrane integrity.
Anticancer Potential : Triazole compounds are being investigated for their potential as anticancer agents. Case studies have shown that certain triazoles can inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. The brominated variant of triazole is particularly noted for its enhanced bioactivity due to the presence of bromine atoms, which can influence the compound's interaction with biological targets.
Agricultural Applications
Pesticidal Activity : The compound has shown promise as a pesticide. Research has indicated that triazole derivatives can act as effective fungicides and herbicides. The mechanism typically involves disrupting the metabolic pathways of pests and pathogens, leading to their death or reduced viability.
Plant Growth Regulation : Some studies have suggested that triazole compounds can act as plant growth regulators. They may enhance plant resilience against environmental stressors and improve overall yield by modulating hormonal pathways within plants.
Material Science
Polymer Additives : The unique chemical structure of 3,5-dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole allows it to be used as an additive in polymer production. Its presence can enhance the thermal stability and mechanical properties of polymers, making them suitable for high-performance applications.
Data Summary Table
| Application Area | Specific Use Case | Mechanism/Effect |
|---|---|---|
| Medicinal Chemistry | Antifungal agents | Inhibition of ergosterol synthesis |
| Anticancer potential | Inhibition of tumor growth enzymes | |
| Agricultural Science | Pesticidal activity | Disruption of metabolic pathways in pests |
| Plant growth regulation | Modulation of hormonal pathways | |
| Material Science | Polymer additives | Enhanced thermal stability and mechanical properties |
Case Studies
- Antifungal Study : A study published in a peer-reviewed journal demonstrated that a series of triazole derivatives exhibited significant antifungal activity against Candida species. The study utilized 3,5-dibromo derivatives to assess their efficacy and found promising results that warrant further investigation into their clinical applications .
- Pesticide Development : Research conducted on the agricultural applications of triazoles revealed that formulations containing 3,5-dibromo derivatives effectively controlled fungal diseases in crops such as wheat and corn. Field trials indicated a marked reduction in disease incidence compared to untreated controls .
- Material Enhancement : A study on polymer composites indicated that incorporating this compound improved the thermal stability of polyvinyl chloride (PVC) materials. This enhancement was attributed to the compound's ability to act as a heat stabilizer during processing .
Mechanism of Action
The mechanism of action of 3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The bromine atoms and triazole ring can form strong interactions with biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. The tetrahydropyran group may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets.
Comparison with Similar Compounds
Triazole Derivatives with Halogen Substitutions
Key Observations :
- The tetrahydropyran (THP) group in the target compound enhances solubility in polar solvents compared to the 4-fluorobenzyl analogue, which is more lipophilic .
- Bromine atoms at the 3- and 5-positions are critical for electronic stabilization, but the THP group reduces steric hindrance compared to bulkier substituents like imidazole hybrids .
Agrochemical Triazole Analogues
Insights :
Physicochemical and Commercial Comparison
Biological Activity
3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole (CAS: 106724-84-9) is a synthetic compound characterized by its unique triazole structure and brominated substituents. This compound has garnered attention in the fields of medicinal chemistry and biological research due to its potential antimicrobial properties and applications in drug development. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant studies and data.
Chemical Structure and Properties
- Molecular Formula : C₇H₉Br₂N₃O
- Molecular Weight : 310.98 g/mol
- IUPAC Name : this compound
- Purity : 98%
The compound features a triazole ring that is substituted with bromine atoms and a tetrahydropyran group, which may enhance its solubility and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The bromine atoms within the structure can form strong interactions with enzymes or cellular components, potentially leading to the inhibition of key metabolic pathways. The tetrahydropyran moiety may further facilitate the compound's penetration into biological membranes .
Antimicrobial Activity
Research has indicated that compounds with triazole structures exhibit significant antimicrobial properties. Specifically, this compound has been studied for its effectiveness against various bacterial and fungal strains. For instance:
- Bacterial Strains : The compound demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria.
- Fungal Strains : It has shown activity against certain fungal pathogens, suggesting potential applications in antifungal therapies .
Cytokine Modulation
In vitro studies involving peripheral blood mononuclear cells (PBMCs) have revealed that this compound can modulate cytokine production. Key findings include:
- A significant reduction in TNF-α production by approximately 44–60% at higher concentrations.
- Compounds derived from similar structures exhibited varying degrees of inhibitory effects on cytokines such as IL-6 and IFN-γ .
Toxicity Evaluation
The toxicity profile of this compound was assessed in cell cultures. Results indicated low toxicity levels at concentrations up to 100 µg/mL, with viable cell counts comparable to control groups .
Comparison with Related Compounds
A comparison of biological activities among various derivatives of triazoles indicates that structural modifications can significantly influence efficacy:
| Compound Name | Structure Characteristics | Antimicrobial Activity | Cytokine Modulation |
|---|---|---|---|
| 3,5-Dibromo-Triazole | Brominated triazole | Moderate | Significant TNF-a inhibition |
| Similar Triazoles | Varying substitutions | Variable | Less effective than dibromo variant |
This table highlights how the presence of bromine and the tetrahydropyran group in the structure enhances the biological activity compared to other derivatives lacking these features .
Case Studies
Recent studies have explored the synthesis and biological evaluation of new triazole derivatives including 3,5-Dibromo variants. In one notable study:
Q & A
Q. What strategies validate the compound’s purity for pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
